molecular formula C14H11BrF3NO B2964794 4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 329777-42-6

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2964794
CAS No.: 329777-42-6
M. Wt: 346.147
InChI Key: CYNXHIKETOAAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol is a brominated phenolic compound featuring a trifluoromethylphenyl-substituted aminomethyl group. Its molecular structure includes:

  • A bromo substituent at the 4-position of the phenol ring.
  • A hydroxyl group at the 2-position.
  • An aminomethyl linker connected to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

4-bromo-2-[[3-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-7,19-20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNXHIKETOAAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinones, while substitution of the bromine atom can yield various substituted phenols.

Scientific Research Applications

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

CAS 329778-95-2: 4-Bromo-2-[[(3-Fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol

Key Differences :

  • Substituents : A methoxy group at the 6-position replaces the hydroxyl group in the target compound, reducing hydrogen-bonding capacity.
  • Fluorine vs. Trifluoromethyl : The attached phenyl group has a 3-fluoro-4-methyl substitution instead of 3-trifluoromethyl. This lowers steric bulk and electron-withdrawing effects.
  • Molecular Formula: C₁₅H₁₅BrFNO₂ vs. C₁₄H₁₁BrF₃NO for the target compound .

Implications :

  • Reduced electron-withdrawal from fluorine (vs. CF₃) may decrease acidity of the phenolic hydroxyl.

4-Bromo-2-(Trifluoromethyl)phenol (CAS 50824-04-9)

Key Differences :

  • Lacks the aminomethyl linker and substituted phenyl group.
  • Simpler Structure: Bromo and trifluoromethyl groups are directly attached to the phenol ring (positions 4 and 2).
  • Similarity Score : 0.94 (structural similarity to the target compound) .

Implications :

  • Absence of the aminomethyl group eliminates hydrogen-bonding capacity from the NH moiety.
  • Higher volatility due to lower molecular weight.

C325-0477 Screening Compound

Structure: 4-Bromo-2-(3-{[3-(trifluoromethyl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol. Key Differences:

  • Additional Nitrogen Atoms : May enhance binding to biological targets (e.g., enzymes or receptors) .

Implications :

  • Increased molecular complexity could improve selectivity in pharmacological applications.
  • Reduced solubility due to the bulky heterocycle.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Hydrogen Bond Donors LogP* (Predicted)
Target Compound C₁₄H₁₁BrF₃NO 4-Br, 2-OH, NHCH₂-C₆H₄-CF₃ 2 (OH, NH) ~3.2
CAS 329778-95-2 C₁₅H₁₅BrFNO₂ 4-Br, 6-OCH₃, NHCH₂-C₆H₃(F)(CH₃) 1 (NH) ~3.8
4-Bromo-2-(trifluoromethyl)phenol C₇H₄BrF₃O 4-Br, 2-CF₃ 1 (OH) ~2.5
C325-0477 Screening Compound C₂₀H₁₃BrF₃N₃O 4-Br, 2-OH, imidazopyrimidine-CF₃C₆H₄NH 2 (OH, NH) ~4.1

*LogP values estimated using fragment-based methods.

Research Findings and Implications

Hydrogen Bonding and Crystal Packing

In contrast, CAS 329778-95-2’s methoxy group limits such interactions, favoring less dense packing .

Biological Activity

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H10BrClF3NO
  • Molecular Weight : 380.59 g/mol
  • IUPAC Name : this compound

The compound's biological activity is largely attributed to its structural components, particularly the bromine and trifluoromethyl groups. These groups enhance the compound's reactivity and binding affinity to various biological targets, potentially modulating enzyme activity and receptor interactions.

Antitumor Activity

Research has indicated that derivatives of phenolic compounds similar to this compound exhibit antitumor properties. For example, compounds with similar structures have shown in vitro activity against various cancer cell lines, including murine leukemia and human colon cancer cells. The presence of halogen substituents, such as bromine, often enhances this activity by increasing lipophilicity and cellular uptake .

Antiviral Activity

Studies have demonstrated that similar compounds possess antiviral properties against viruses such as Herpes simplex and Poliovirus. The mechanism often involves interference with viral replication processes or inhibition of viral entry into host cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Compounds with a trifluoromethyl group have been shown to inhibit bacterial growth by disrupting cell membrane integrity and function .

Case Studies

  • Antitumor Activity Evaluation
    • Study : A series of brominated phenolic compounds were tested against P388 murine leukemia cells.
    • Findings : The most active compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, suggesting potential for further development as an anticancer agent .
  • Antiviral Mechanism Investigation
    • Study : Evaluation of antiviral effects against Herpes simplex virus.
    • Findings : The compound inhibited viral replication at concentrations that did not affect host cell viability, indicating a selective antiviral mechanism .
  • Antimicrobial Testing
    • Study : Assessment of antimicrobial properties against various bacterial strains.
    • Findings : The compound showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Biological ActivityTest SystemIC50/MICReference
AntitumorP388 CellsLow µM
AntiviralHerpes SimplexLow µM
AntimicrobialVarious BacteriaLow µg/mL

Q & A

Basic: What are the recommended methods for synthesizing 4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a reductive amination between 4-bromo-2-hydroxybenzaldehyde and 3-(trifluoromethyl)aniline, followed by purification via column chromatography. Key optimizations include:

  • Catalyst Selection: Use NaBH₃CN or Pd/C for selective reduction of the Schiff base intermediate.
  • Solvent Systems: Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates due to improved solubility of intermediates.
  • Temperature Control: Maintain 0–5°C during imine formation to minimize side reactions.
  • Byproduct Mitigation: Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) to isolate the target compound from unreacted aldehyde or amine .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify the phenolic -OH proton (δ ~9–10 ppm, broad) and the methylene bridge (δ ~4.3 ppm, singlet). Use DMSO-d₆ to observe hydrogen bonding effects.
    • ¹³C NMR: Confirm the trifluoromethyl group (δ ~125 ppm, q, J = 270 Hz via ¹⁹F coupling).
  • Mass Spectrometry (HRMS): ESI+ mode provides accurate mass ([M+H]⁺ expected at m/z 360.02 for C₁₄H₁₂BrF₃NO).
  • IR Spectroscopy: Detect phenolic O-H stretch (~3300 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
    Pitfalls: Overlapping signals in crowded aromatic regions can be resolved using 2D techniques (HSQC, HMBC) .

Advanced: How can hydrogen bonding patterns in the crystal structure be analyzed using graph set notation?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., D , S , R , C motifs). For example:
    • D : Donor-acceptor chains (e.g., O-H···N interactions).
    • S : Intramolecular hydrogen bonds stabilizing the aminomethyl group.
  • Software Tools: Use Mercury (CCDC) or PLATON to generate hydrogen bond tables from crystallographic data (CIF files).
  • Insights: Graph sets reveal packing motifs (e.g., herringbone vs. layered structures), influencing solubility and stability .

Advanced: What computational methods are suitable for studying electronic effects of substituents?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Basis Sets: B3LYP/6-311+G(d,p) for geometry optimization and frontier orbital analysis.
    • Electrostatic Potential Maps: Visualize electron-deficient regions near Br and CF₃ groups.
  • Molecular Docking: Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • TD-DFT: Predict UV-Vis spectra to validate experimental λ_max values (~280 nm for aromatic transitions) .

Basic: What crystallization techniques yield high-quality single crystals for X-ray diffraction?

Methodological Answer:

  • Solvent Pairing: Use slow evaporation with a 1:1 mixture of methanol and dichloromethane.
  • Temperature Gradient: Cool from 40°C to 4°C over 48 hours to promote nucleation.
  • Seeding: Introduce microcrystals to avoid polycrystalline aggregates.
  • Validation: Check crystal quality via PXRD (sharp peaks) and SHELXL refinement (R₁ < 0.05) .

Advanced: How to resolve contradictions in observed vs. calculated NMR chemical shifts?

Methodological Answer:

  • Solvent Effects: Simulate shifts using COSMO-RS (in Gaussian) to account for DMSO’s polarizability.
  • DFT Corrections: Apply empirical scaling factors to calculated shifts (e.g., δ(calc) = 0.96δ(obs) + 1.5 ppm).
  • Dynamic Effects: Use Car-Parrinello MD to model conformational flexibility influencing shift discrepancies .

Advanced: What strategies elucidate reaction mechanisms for synthesis byproducts?

Methodological Answer:

  • LC-MS/MS: Identify byproducts (e.g., brominated dimers) via fragmentation patterns.
  • Isotopic Labeling: Introduce ¹⁵N in the amine group to track unexpected coupling pathways.
  • Kinetic Profiling: Use in-situ IR to monitor intermediate concentrations over time.
  • Computational Mechanistics: Explore transition states with Gaussian’s NEB method for energy barriers .

Basic: How to confirm regioselectivity of the amination step?

Methodological Answer:

  • X-ray Crystallography: Resolve the substitution pattern (para-bromo vs. ortho-aminomethyl) via ORTEP-3-generated diagrams.
  • NOE NMR: Irradiate the methylene proton to observe spatial proximity to aromatic protons (distance < 4 Å).
  • Crystallographic Data: Compare bond lengths (C-N ~1.45 Å) and angles to confirm expected geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.